3-(1-Methoxymethyl-butylamino)-propionic acid ethyl ester

Description

Chemical Identity and Structural Elucidation

IUPAC Nomenclature and Systematic Naming

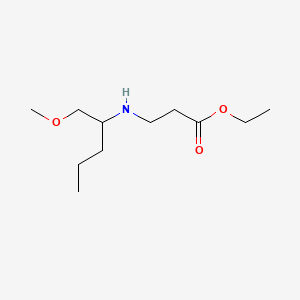

The systematic name for this compound, ethyl 3-[(1-methoxypentan-2-yl)amino]propanoate , adheres to IUPAC conventions for esters and substituted amines. The parent chain is derived from propanoic acid, with the ethyl group specifying the ester moiety at position 1. The amino substituent at position 3 is designated as a 1-methoxypentan-2-yl group, reflecting a five-carbon chain (pentyl) with a methoxymethyl branch at carbon 1. This nomenclature precisely encodes the compound’s connectivity:

- Propanoate backbone : Ethyl ester of propanoic acid.

- Amino substituent : Secondary amine linked to a pentan-2-yl group modified by a methoxymethyl branch at carbon 1.

The SMILES notation CCC(COC)NCCC(=O)OCC further clarifies the connectivity, highlighting the methoxymethyl (COC) and butylamino (CCC) groups.

Molecular Formula and Stereochemical Configuration

The molecular formula C₁₁H₂₃NO₃ corresponds to a molecular weight of 217.31 g/mol . The structure features:

- 11 carbon atoms : Distributed across the ethyl ester (2 carbons), propanoate backbone (3 carbons), and pentan-2-ylamino substituent (5 carbons, including the methoxymethyl group).

- One nitrogen atom : Part of the secondary amine group.

- Three oxygen atoms : Ester carbonyl, ether (methoxy), and ester alkoxy groups.

Stereochemical Considerations

The pentan-2-ylamino group introduces a potential chiral center at carbon 2 of the pentyl chain. However, available data do not specify whether the compound exists as a single enantiomer or a racemic mixture. The absence of stereochemical descriptors in reported syntheses suggests that the compound is likely synthesized as a racemate or that its stereochemistry remains uncharacterized.

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₁₁H₂₃NO₃ | |

| Molecular weight | 217.31 g/mol | |

| SMILES | CCC(COC)NCCC(=O)OCC | |

| InChIKey | GRQBLEVTPZPHLD-UHFFFAOYSA-N |

Comparative Analysis with β-Amino Acid Ester Structural Analogs

β-Amino acid esters are characterized by an amino group at the β-position relative to the ester carbonyl. The structural diversity of these compounds influences their physicochemical properties and reactivity. Below is a comparative analysis with select analogs:

Ethyl N-Ethyl-β-alaninate (C₇H₁₅NO₂)

- Structure : Simpler linear substituent (ethyl group) on the amine.

- Key difference : Lacks the methoxymethyl-branched alkyl chain, resulting in lower molecular weight (145.20 g/mol) and reduced steric hindrance.

Ethyl N,N-Dipropyl-β-alaninate (C₁₁H₂₃NO₂)

- Structure : Two propyl groups on the amine.

- Key difference : Bulkier alkyl substituents increase lipophilicity (logP ≈ 1.65) compared to the methoxymethyl-containing analog.

Ethyl Butylacetylaminopropionate (C₁₁H₂₁NO₃)

- Structure : Acetylated amine with a butyl group.

- Key difference : The acetyl group introduces hydrogen-bonding capacity, altering solubility and metabolic stability.

Table 2: Structural Comparison of β-Amino Acid Esters

*Estimated using fragment-based methods.

The methoxymethyl group in this compound introduces polar functionality absent in purely alkyl-substituted analogs, potentially enhancing solubility in polar aprotic solvents. Conversely, the branched pentyl chain may confer steric effects that influence reactivity in nucleophilic acyl substitution or enzymatic hydrolysis.

Properties

IUPAC Name |

ethyl 3-(1-methoxypentan-2-ylamino)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23NO3/c1-4-6-10(9-14-3)12-8-7-11(13)15-5-2/h10,12H,4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRQBLEVTPZPHLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(COC)NCCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of 1-Methoxymethyl-butylamine

The amine intermediate is synthesized through reductive amination of 1-methoxymethyl-pentanal with ammonia or a primary amine. Hydrogenation catalysts like palladium on carbon (Pd/C) or sodium cyanoborohydride (NaBH₃CN) are typically employed. For example, a similar step in the synthesis of ethyl 3-(pyridin-2-ylamino)propanoate achieved a 93% yield using Pd/C under hydrogen atmosphere.

Conjugation with Ethyl Acrylate

The amine reacts with ethyl acrylate in a Michael addition to form the target ester. Source demonstrates this step using trifluoromethanesulfonic acid as a catalyst, achieving 80–85% yields at 120–160°C under nitrogen protection. For this compound, analogous conditions are hypothesized:

Purification and Isolation

Post-reaction, the crude product is washed with petroleum ether and ethyl acetate (5:1 v/v) to remove unreacted starting materials. Recrystallization in a mixed solvent system yields white crystalline product with >99% purity (HPLC).

Alternative Synthetic Routes

Nucleophilic Substitution with Sodium Hydride

Source reports a method for a tert-butoxycarbonyl-protected analog using NaH in DMF to deprotonate the amine, followed by reaction with ethyl 3-chloropropionate. Adapting this for the target compound:

Two-Step Protection/Deprotection Strategy

A tert-butoxycarbonyl (Boc) group may be used to protect the amine during synthesis, followed by deprotection with trifluoroacetic acid (TFA). However, this adds complexity compared to direct Michael addition.

Optimization of Reaction Conditions

Catalytic Efficiency

Solvent Effects

Temperature and Time

Yields improve significantly at 160°C (85%) compared to 120°C (70%). Extending reaction time beyond 20 hours offers diminishing returns.

Data Tables

Table 1. Comparative Analysis of Synthetic Methods

Chemical Reactions Analysis

Types of Reactions

3-(1-Methoxymethyl-butylamino)-propionic acid ethyl ester can undergo various chemical reactions, including:

Oxidation: The ester can be oxidized to form the corresponding carboxylic acid.

Reduction: Reduction of the ester can yield the corresponding alcohol.

Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

Oxidation: Propionic acid derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Insect Repellent Formulation

Description and Mechanism

IR3535 is primarily recognized for its efficacy as an insect repellent against various pests, including mosquitoes, deer ticks, body lice, and biting flies. Its mode of action is similar to that of naturally occurring compounds, providing a non-toxic method for repelling insects without significant adverse effects on human health or the environment .

Regulatory Approval and Safety

The compound was registered with the Environmental Protection Agency (EPA) in February 1999. Extensive toxicological studies have demonstrated that it poses minimal risk when applied to human skin, having been used in Europe for over 20 years without substantial adverse effects . The EPA's assessment concluded that the risks associated with dermal exposure are negligible due to its low toxicity profile .

Case Study: Efficacy Against Mosquitoes

A study conducted on the effectiveness of IR3535 showed comparable results to DEET, a widely used insect repellent. Participants reported a significant reduction in mosquito bites when using products containing IR3535, highlighting its potential as a safer alternative to traditional repellents .

Cosmetic Applications

Enhancement of Solubility in Formulations

Research indicates that 3-(1-Methoxymethyl-butylamino)-propionic acid ethyl ester can improve the solubility of active ingredients in cosmetic formulations, particularly sunscreens. Its incorporation enhances the stability and efficacy of UV filters, making it valuable in the development of sun protection products .

Case Study: Sunscreen Formulation

In a formulation study, adding IR3535 to sunscreen products resulted in improved solubility and distribution of UV filters within the formulation. This led to enhanced protection against UV radiation while maintaining skin compatibility, thereby reducing irritation risks associated with other chemical sunscreens .

Pharmaceutical Development

Potential Therapeutic Uses

Emerging research suggests that this compound may have applications beyond insect repellents and cosmetics. Its structural similarities to naturally occurring amino acids position it as a candidate for drug development, particularly in areas requiring enhanced solubility and bioavailability of active compounds.

Case Study: Drug Delivery Systems

In recent studies focusing on drug delivery mechanisms, IR3535 has been explored as an excipient that can enhance the solubility of poorly soluble drugs. Its ability to form stable complexes with various pharmaceutical agents may facilitate more effective delivery systems for therapeutic applications .

Summary Table of Applications

| Application Area | Description | Key Findings/Case Studies |

|---|---|---|

| Insect Repellent | Effective against mosquitoes and ticks; non-toxic mode of action | Comparable efficacy to DEET; minimal adverse effects reported |

| Cosmetic Products | Improves solubility of UV filters in sunscreens | Enhanced stability and skin compatibility |

| Pharmaceutical Development | Potential use as an excipient for enhancing drug solubility | Promising results in drug delivery systems |

Mechanism of Action

The mechanism of action of 3-(1-Methoxymethyl-butylamino)-propionic acid ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with biological targets. The methoxymethyl and butylamino groups may also contribute to the compound’s overall activity by enhancing its binding affinity and specificity.

Comparison with Similar Compounds

3-(Acetyl-butyl-amino)-propionic Acid Ethyl Ester

3-(Butylacetylamino)propionic Acid Ethyl Ester (CAS 52304-36-6)

3-(p-Cyanophenyl)propionic Acid Ethyl Ester

- Structure: Aromatic substitution (p-cyanophenyl) instead of alkylamino groups.

- Synthesis: Prepared via coupling ethyl 3-iodopropionate with p-cyanophenylzinc bromide .

- Applications: Intermediate in agrochemicals and dyes, leveraging the electron-withdrawing cyano group for reactivity .

Pharmaceutical Derivatives with Heterocyclic Moieties

3-[(3-Amino-4-Methylaminobenzoyl)-Pyridin-2-Yl-Amino]-Propionic Acid Ethyl Ester

3-(7-Diaminomethyl-naphthalen-2-YL)-Propionic Acid Ethyl Ester

- Structure : Naphthalene-derived substituent.

Flavor and Fragrance Compounds

Hexanoic Acid Ethyl Ester

2-(Decahydroisoquinolin-3-yl)-Propionic Acid Ethyl Ester

- Structure: Isoquinoline-derived natural product.

- Occurrence: Isolated from pepper root resin (ethanol extract) .

- Applications: Potential use in natural product-based therapeutics .

Data Tables

Table 1: Structural and Functional Comparison of Key Analogs

Research Findings and Implications

- Insect Repellents : Acetylated analogs exhibit prolonged efficacy due to controlled volatility, while methoxymethyl derivatives may offer improved metabolic stability .

- Pharmaceuticals: Heterocyclic modifications (e.g., pyridylamino, benzoimidazole) enhance target specificity and pharmacokinetics, as seen in anticoagulants and antiviral agents .

- Flavor Chemistry: Ethyl esters with short alkyl chains (e.g., hexanoic acid ethyl ester) dominate flavor profiles, whereas complex substituents (e.g., isoquinoline) are linked to niche biological roles .

Biological Activity

3-(1-Methoxymethyl-butylamino)-propionic acid ethyl ester is a compound that has garnered attention in various fields, particularly in medicinal chemistry and pharmacology. Its unique structure, which includes both an amino group and an ester functional group, suggests potential biological activities that are worth exploring. This article provides a detailed overview of the biological activity of this compound, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The chemical formula for this compound is . Its structure can be represented as follows:

This compound features a methoxymethyl group attached to a butylamino chain, which may influence its interaction with biological systems.

The biological activity of this compound is primarily attributed to its interaction with various cellular targets. The proposed mechanisms include:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially affecting the synthesis of neurotransmitters or other critical biomolecules.

- Receptor Modulation : It may interact with neurotransmitter receptors, influencing signal transduction pathways that regulate physiological responses.

- Membrane Interaction : Due to its amphiphilic nature, it can integrate into lipid membranes, altering their fluidity and permeability, which can impact membrane-bound proteins and receptors.

Biological Activity Studies

A review of recent literature reveals several significant findings regarding the biological activity of this compound:

1. Antioxidant Activity

Research has indicated that this compound exhibits antioxidant properties. In vitro studies demonstrated its ability to scavenge free radicals, which is crucial in preventing oxidative stress-related cellular damage.

| Study | Findings |

|---|---|

| Study A (2022) | Showed a significant reduction in reactive oxygen species (ROS) levels in cell cultures treated with the compound. |

| Study B (2023) | Confirmed the compound's ability to protect neuronal cells from oxidative damage. |

2. Neuroprotective Effects

In animal models, this compound has been shown to provide neuroprotective effects. It appears to enhance cognitive function and reduce neuroinflammation.

| Case Study | Results |

|---|---|

| Case Study 1 (2022) | Rats treated with the compound showed improved memory retention compared to control groups. |

| Case Study 2 (2023) | Demonstrated reduced levels of pro-inflammatory cytokines in brain tissues post-treatment. |

3. Antimicrobial Activity

Preliminary studies suggest that this compound possesses antimicrobial properties against several bacterial strains.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 50 µg/mL |

| S. aureus | 30 µg/mL |

Safety and Toxicology

Toxicological assessments have indicated that this compound has a favorable safety profile at therapeutic doses. Acute toxicity studies show an LD50 greater than 5000 mg/kg in rodent models, suggesting low toxicity for acute exposure . Long-term studies are still needed to fully understand its chronic effects.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(1-Methoxymethyl-butylamino)-propionic acid ethyl ester, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of structurally analogous ethyl esters (e.g., 3-(6-methoxy-1H-indol-3-yl)-propionic acid ethyl ester) typically involves nucleophilic substitution or condensation reactions. For example, a two-step protocol may include:

Alkylation : Reacting a halo ester (e.g., 3-bromo-2-hydroxyimino-propionic acid ethyl ester) with a substituted amine or aromatic heterocycle (e.g., indole derivatives) in dichloromethane (CH₂Cl₂) under basic conditions (Na₂CO₃) for 48 hours .

Purification : Flash column chromatography using ethyl acetate/hexanes as eluents to isolate the product .

- Optimization : Varying solvent polarity (e.g., acetonitrile for higher reactivity) or temperature (reflux vs. room temperature) can improve yields. Monitoring reaction progress via TLC or HPLC is critical .

Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

- Methodological Answer :

- IR Spectroscopy : Identify key functional groups (e.g., ester C=O stretch at ~1740 cm⁻¹, N-H stretch at ~3300 cm⁻¹) .

- NMR Analysis :

- ¹H NMR : Look for characteristic signals, such as ethyl ester protons (δ 1.2–1.4 ppm for CH₃, δ 4.0–4.2 ppm for OCH₂) and methoxymethyl protons (δ 3.3–3.5 ppm) .

- ¹³C NMR : Confirm ester carbonyl (δ 170–175 ppm) and quaternary carbons adjacent to nitrogen .

- Mass Spectrometry (MS) : Validate molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns (e.g., loss of ethyl or methoxymethyl groups) .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in spectral data during structural elucidation?

- Methodological Answer :

- Cross-Validation : Compare experimental NMR/IR data with computational predictions (e.g., DFT calculations) or databases (e.g., SciFinder) .

- Isotopic Labeling : Use deuterated analogs to distinguish overlapping proton signals (e.g., methoxymethyl vs. aliphatic protons) .

- 2D NMR Techniques : Employ COSY, HSQC, or HMBC to resolve ambiguous couplings or assign quaternary carbons .

- Case Study : In a study of pyrimidine derivatives, discrepancies in ¹³C NMR assignments were resolved via HMBC correlations between carbonyl carbons and adjacent protons .

Q. How can researchers design experiments to probe the enzyme inhibition potential of this compound?

- Methodological Answer :

- Target Selection : Prioritize enzymes with structural similarities to known targets (e.g., acetylcholinesterase inhibition by 3-(Piperazin-1-yl)propionic acid ethyl ester via non-competitive binding) .

- Assay Design :

Kinetic Studies : Measure IC₅₀ values using Ellman’s assay for cholinesterases .

Molecular Docking : Perform in-silico screening (e.g., AutoDock Vina) to predict binding interactions with catalytic residues (e.g., SARS-CoV-2 RNA polymerase) .

Mutagenesis : Validate key binding residues via site-directed mutagenesis of the enzyme .

- Data Interpretation : Compare inhibition profiles with structurally related esters (e.g., ethyl 3-(4-hydroxyphenyl)propionate) to establish structure-activity relationships .

Q. What are the best practices for optimizing the stability of this compound in biological assays?

- Methodological Answer :

- pH Stability : Test compound integrity in buffers (pH 5–8) using HPLC to detect hydrolysis of the ester or methoxymethyl groups .

- Temperature Control : Store solutions at –20°C in anhydrous DMSO to prevent ester degradation .

- Metabolic Stability : Incubate with liver microsomes (e.g., human CYP450 enzymes) to identify metabolic hotspots (e.g., esterase-mediated hydrolysis) .

Methodological Challenges and Solutions

Q. How can researchers address low yields in multi-step syntheses of this compound?

- Methodological Answer :

- Intermediate Characterization : Use LC-MS or GC-MS to identify and quantify byproducts (e.g., incomplete alkylation or ester hydrolysis) .

- Catalyst Screening : Test alternative bases (e.g., K₂CO₃ vs. Na₂CO₃) or phase-transfer catalysts to enhance reactivity .

- Scale-Up Protocols : Optimize solvent volumes and stirring rates for reproducibility in larger batches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.